molecular formula C16H14N4O3S B2417724 N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896326-77-5

N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2417724
CAS No.: 896326-77-5
M. Wt: 342.37
InChI Key: BAWZGUKBUNMPPY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[1,2-a][1,3,5]triazin-4-one moiety, which is known for its potential biological activities.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)17-14(21)10-24-15-18-13-7-2-3-8-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWZGUKBUNMPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanylacetamide group: This step may involve the reaction of the pyrido[1,2-a][1,3,5]triazin-4-one intermediate with a suitable thiol and acetamide derivative under controlled conditions.

    Methoxylation of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrido[1,2-a][1,3,5]triazin-4-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, studies on related pyrido[1,2-a][1,3,5]triazin derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been studied for their efficacy against bacterial and fungal pathogens. For instance, derivatives containing the pyridotriazinone scaffold have been evaluated for their ability to inhibit growth in Candida species and other fungi . This positions this compound as a candidate for further exploration in antifungal drug development.

In Vitro Studies

In vitro evaluations of related compounds have demonstrated their effectiveness as potential therapeutic agents. For example:

  • Antimalarial Activity : A study involving pyrido[1,2-a][1,3,5]triazin derivatives showed significant inhibition of Plasmodium falciparum, suggesting that modifications similar to those found in this compound could enhance antimalarial properties .
  • Enzyme Inhibition : Molecular docking studies indicate that compounds with similar structures may act as inhibitors for specific enzymes involved in disease pathways. This highlights the potential for developing targeted therapies based on this compound's framework .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetamide
  • N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a]triazine-2-yl)sulfanylacetamide

Uniqueness

N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to the specific arrangement of its functional groups and the presence of the pyrido[1,2-a][1,3,5]triazin-4-one core. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a methoxyphenyl group linked to a pyrido-triazinone moiety through a sulfanylacetamide linkage. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes:

  • A methoxyphenyl group.
  • A pyrido[1,2-a][1,3,5]triazin core.
  • A sulfanyl functional group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrido-triazinones have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

A study conducted on similar compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that this class of compounds may serve as effective anticancer agents .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. In vitro studies have indicated that related pyrido-triazinone derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Research into similar compounds has revealed their ability to inhibit enzymes involved in critical biological processes such as kinases and phosphatases. This inhibition can lead to modulation of signaling pathways relevant in cancer and inflammatory diseases .

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the pyrido-triazinone scaffold and assessed their anticancer activity against MCF-7 breast cancer cells. The most active compound exhibited an IC50 value of 5 µM, demonstrating potent antiproliferative effects. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related triazinone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that one derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens. The study concluded that structural modifications could enhance the antimicrobial efficacy of these compounds .

Comparative Analysis

To provide a clearer understanding of the biological activity associated with this compound compared to similar compounds, the following table summarizes key findings:

Compound NameActivity TypeIC50/MIC ValuesMechanism of Action
Compound AAnticancer5 µMApoptosis induction
Compound BAntimicrobial32 µg/mLMembrane disruption
Compound CEnzyme inhibitionNot specifiedInhibition of kinase activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to assemble the pyrido-triazinone core, followed by sulfanyl acetamide conjugation. Solvent selection (e.g., DMSO or ethanol) and catalysts like triethylamine are critical for yield optimization . Purification via column chromatography or recrystallization, monitored by TLC, ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) . X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology : Screen against kinase panels (e.g., EGFR or CDK2) using fluorescence-based assays to identify inhibition profiles . Cell viability assays (MTT or Alamar Blue) in cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity. IC₅₀ values should be compared to reference inhibitors .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., pyrido-triazinone cyclization) be elucidated?

  • Methodology : Employ kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O tracing) to track oxygen incorporation during cyclization. Density Functional Theory (DFT) calculations model transition states and activation energies .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance target selectivity?

  • Methodology : Systematically modify substituents on the methoxyphenyl or pyrido-triazinone moieties. Assess changes in binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate substituent hydrophobicity (logP) with membrane permeability using Caco-2 assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., PARP-1) to predict binding poses. Molecular dynamics (MD) simulations (GROMACS) evaluate stability of ligand-receptor complexes. ADMET prediction tools (SwissADME) optimize solubility and metabolic stability .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be resolved?

  • Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls for cell density and passage number. Test solubility in assay buffers (DMSO concentration ≤0.1%) to exclude false negatives. Validate target engagement via Western blotting (e.g., PARP cleavage for apoptosis) .

Q. What in vitro models are suitable for assessing metabolic stability and cytochrome P450 interactions?

  • Methodology : Use human liver microsomes (HLMs) with NADPH cofactors to measure metabolic half-life (t₁/₂). LC-MS/MS identifies major metabolites. CYP inhibition assays (fluorogenic substrates) evaluate isoform-specific interactions (e.g., CYP3A4) .

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